N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked (4-methylphenyl)carbamoylmethyl group at position 5 and a morpholine-4-sulfonyl moiety at position 4 of the benzamide ring. The morpholine sulfonyl group likely enhances solubility and target binding, while the (4-methylphenyl)carbamoylmethyl substituent may influence lipophilicity and receptor interactions .
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S3/c1-15-2-6-17(7-3-15)23-19(28)14-33-22-26-25-21(34-22)24-20(29)16-4-8-18(9-5-16)35(30,31)27-10-12-32-13-11-27/h2-9H,10-14H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZRKUWDHEQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under cyclization conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable alkylating agent.
Attachment of the Anilino Group: The anilino group is attached through a nucleophilic substitution reaction with an appropriate aniline derivative.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with a benzoyl chloride derivative.
Introduction of the Morpholinylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of thiadiazole derivatives and their interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The 1,3,4-thiadiazole core is retained in most analogues, but substitution with oxadiazole (e.g., ) or triazole (e.g., ) alters electronic properties and steric bulk.
Sulfonyl Groups : The morpholine sulfonyl group in the target compound contrasts with dimethylsulfamoyl () or benzenesulfonamide (), impacting hydrogen-bonding capacity and solubility.
Bioactivity Implications : Thiadiazole derivatives with sulfonamide groups (e.g., ) often exhibit enzyme inhibitory activity, while triazole-containing analogues () show plant growth regulation .
Bioactivity and Pharmacological Potential
- Thiadiazole Derivatives: Dimethylsulfamoyl analogue (): Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to its sulfamoyl group. Propionylamino derivative (): The aminoacyl group may enhance membrane permeability, favoring antimicrobial or anticancer activity.
- Triazole Derivatives () : Demonstrated plant growth regulation (e.g., auxin-like activity) , highlighting structural versatility across biological applications.
Q & A
Q. Key Intermediates :
- 5-mercapto-1,3,4-thiadiazole derivative
- 4-(morpholine-4-sulfonyl)benzoyl chloride
Q. Critical Parameters :
- Temperature (60–80°C for cyclization)
- Solvent polarity (DMF for sulfonation, THF for coupling) .
Basic: What analytical methods are recommended for structural characterization?
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- 2D NMR (HSQC, HMBC) to resolve overlapping signals in the thiadiazole and benzamide regions .
IR Spectroscopy :
- Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1150–1170 cm⁻¹ (sulfonyl S=O) .
Mass Spectrometry :
- High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .
Basic: How can initial biological activity be assessed in vitro?
Answer:
Enzyme Inhibition Assays :
- Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Protocol: Pre-incubate compound with enzyme, add fluorogenic substrate, measure kinetics over 30–60 min .
Antimicrobial Screening :
- Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
DoE (Design of Experiments) :
- Vary temperature (50–100°C), solvent (DMF vs. DCM), and catalyst loading (POCl₃: 1–5 eq.) to identify optimal conditions .
Purification Strategies :
- Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to remove sulfonation byproducts .
Real-Time Monitoring :
- Employ HPLC-PDA to track reaction progress and detect intermediates .
Q. Example Optimization Data :
| Parameter | Baseline | Optimized |
|---|---|---|
| Temperature (°C) | 70 | 85 |
| Reaction Time (h) | 12 | 8 |
| Yield (%) | 45 | 72 |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Purity Verification :
- Use LC-MS to confirm >95% purity; impurities (e.g., unreacted sulfonyl chloride) may cause false positives/negatives .
Assay Standardization :
- Normalize enzyme concentrations (e.g., 10 nM EGFR) and substrate batches to reduce variability .
Meta-Analysis :
- Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Advanced: What mechanistic studies elucidate its enzyme inhibition?
Answer:
Kinetic Analysis :
- Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
Docking Studies :
- Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to predict binding poses of the morpholine sulfonyl group in enzyme active sites .
Cellular Target Engagement :
- Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Advanced: How to evaluate stability and solubility for in vivo studies?
Answer:
Stability Testing :
- Incubate in PBS (pH 7.4) and liver microsomes; monitor degradation via HPLC over 24h .
Solubility Enhancement :
- Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoformulation (liposomes) to achieve >100 µM solubility .
Advanced: Can computational modeling predict structure-activity relationships (SAR)?
Answer:
QSAR Models :
- Train models using MOE or Schrödinger to correlate substituents (e.g., methylphenyl vs. fluorophenyl) with bioactivity .
ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
